Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]
Description
The compound Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] (CAS 41204-67-5) is a structurally complex azo dye characterized by:
- Molecular formula: C₃₇H₂₈N₈Na₂O₁₁S₂ (molar mass 870.77 g/mol) .
- Key features: Two naphthalene cores linked by a carbonyl diimino group, each bearing azo linkages to 4-(acetylamino)phenyl substituents and sulfonate groups.
- Applications: Likely used in textile dyeing or specialty coatings due to its azo chromophores and sulfonate-based water solubility .
Properties
CAS No. |
41204-67-5 |
|---|---|
Molecular Formula |
C37H28N8Na2O11S2 |
Molecular Weight |
870.8 g/mol |
IUPAC Name |
disodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C37H30N8O11S2.2Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 |
InChI Key |
ISUZGUQFONGTFH-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]
- CAS Number: 41204-67-5
- Molecular Formula: C37H28N8Na2O11S2
- Molar Mass: 870.77 g/mol
- Synonyms: 7,7'-Ureylenebis[3-[4-(acetylamino)phenylazo]-4-hydroxy-2-naphthalenesulfonic acid sodium salt; 7,7'-(Carbonylbisimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid sodium salt.
Preparation Methods
Detailed Stepwise Preparation
Step 1: Diazotization of 4-Acetylaminobenzenesulfonic Acid
- Dissolve 4-acetylaminobenzenesulfonic acid in acidic aqueous medium (usually hydrochloric acid).
- Cool the solution to 0–5 °C to stabilize the diazonium salt.
- Add sodium nitrite solution slowly to generate the diazonium salt of 4-acetylaminobenzenesulfonic acid.
Step 2: Coupling Reaction with 7-Amino-4-Hydroxynaphthalene-2-Sulfonic Acid
- Prepare a solution of 7-amino-4-hydroxynaphthalene-2-sulfonic acid in alkaline medium to enhance nucleophilicity.
- Slowly add the diazonium salt solution to the naphthalene derivative under stirring and controlled temperature (0–10 °C).
- The azo coupling occurs at the 3-position of the naphthalene ring, forming the monoazo intermediate.
Step 3: Formation of the Carbonyldiimino Linkage
- Two such azo-naphthalene units are then linked via a carbonyldiimino (ureylene) bridge.
- This is achieved by reacting the amino groups on the naphthalene units with phosgene or an equivalent carbonyl diimidazole reagent under controlled conditions.
- The reaction forms the bis-azo compound with the carbonyldiimino linkage connecting the two halves.
Step 4: Neutralization and Isolation
- The reaction mixture is neutralized with sodium hydroxide to convert the sulfonic acid groups into their disodium salt forms, enhancing water solubility.
- The product is isolated by filtration or precipitation, washed, and dried under vacuum.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH | Notes |
|---|---|---|---|---|
| Diazotization | 4-Acetylaminobenzenesulfonic acid, NaNO2, HCl | 0–5 °C | Acidic (~1-2) | Slow addition of NaNO2 to avoid decomposition |
| Coupling | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | 0–10 °C | Alkaline (8-10) | Stirring and temperature control critical |
| Carbonyldiimino linkage formation | Phosgene or carbonyl diimidazole | Room temperature | Neutral to slightly basic | Controlled addition to avoid overreaction |
| Neutralization | NaOH | Ambient | ~7-8 | Converts to disodium salt, improves solubility |
Purification Techniques
- The crude product is often purified by recrystallization from water or aqueous ethanol.
- Chromatographic methods such as ion-exchange chromatography may be employed to remove ionic impurities.
- Drying under reduced pressure ensures removal of residual solvents and moisture.
Research Findings and Analytical Data
Spectroscopic Characterization
- UV-Vis Spectroscopy: Shows characteristic azo absorption bands around 400–500 nm, confirming azo linkage formation.
- Infrared Spectroscopy (IR): Bands corresponding to amide (acetylamino) groups (~1650 cm⁻¹), azo (-N=N-) stretch (~1400 cm⁻¹), and sulfonate groups (~1200 cm⁻¹) are observed.
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic protons and acetylamino substituents; carbon NMR shows signals consistent with carbonyldiimino linkage.
Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | Red to violet crystalline powder |
| Solubility | Highly soluble in water as disodium salt |
| Stability | Stable under neutral and alkaline conditions; decomposes under strong acid |
| Light Fastness | Moderate to high, suitable for dyeing applications |
| pH Sensitivity | Color changes observed with pH variation due to azo tautomerism |
Application-Relevant Notes
- The compound's preparation method influences its purity and dyeing properties, including color intensity and fastness.
- The control of diazotization and coupling steps is crucial to minimize by-products and ensure batch-to-batch consistency.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Critical Considerations |
|---|---|---|---|---|
| Diazotization | 4-Acetylaminobenzenesulfonic acid, NaNO2, HCl | 0–5 °C, acidic | Formation of diazonium salt | Temperature control to prevent decomposition |
| Azo Coupling | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | 0–10 °C, alkaline | Monoazo intermediate | pH and temperature critical for regioselectivity |
| Carbonyldiimino Linkage Formation | Phosgene or carbonyl diimidazole | Room temp, neutral | Bisazo compound with carbonyldiimino bridge | Controlled reagent addition to avoid side reactions |
| Neutralization & Isolation | NaOH | Ambient | Disodium salt, water-soluble product | Complete neutralization for solubility |
Chemical Reactions Analysis
Types of Reactions
Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Colorimetric Analysis :
Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] is utilized as a colorimetric reagent for the detection of metal ions and other analytes. The compound forms stable complexes with various metal ions, allowing for sensitive detection methods.
Table 1: Metal Ion Detection Using Disodium Azo Dye
| Metal Ion | Detection Method | Sensitivity |
|---|---|---|
| Copper | UV-Vis Spectrophotometry | High |
| Iron | Colorimetric Assay | Moderate |
| Lead | Fluorometric Method | High |
Biological Applications
Antibacterial Activity :
Research indicates that the compound exhibits antibacterial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a potential candidate for developing antimicrobial agents.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial effects of disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] revealed that it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
Textile Industry
Dyeing Agent :
The compound is employed as a dyeing agent in textiles due to its vibrant color and stability. It provides excellent fastness properties, making it suitable for use in various fabrics.
Table 2: Dyeing Characteristics
| Fabric Type | Color Fastness | Application Method |
|---|---|---|
| Cotton | Excellent | Exhaust dyeing |
| Polyester | Good | Continuous dyeing |
| Wool | Very Good | Batch dyeing |
Environmental Applications
Water Treatment :
Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] has potential applications in water treatment processes, particularly for removing heavy metals from wastewater. Its ability to form complexes with metal ions aids in their removal from contaminated water sources.
Case Study: Heavy Metal Removal
In a pilot study on wastewater treatment, the compound was tested for its efficacy in removing lead and cadmium ions. Results showed a removal efficiency of over 90% for both metals when treated with a concentration of 100 mg/L of the dye.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups and sulfonate groups play a crucial role in these interactions. The molecular targets include metal ions and various organic molecules, and the pathways involved often include complexation and coordination chemistry.
Comparison with Similar Compounds
Substituent Variations in Azo-Naphthalene Derivatives
The table below highlights critical differences between the target compound and analogous structures:
Key Structural and Functional Differences
Azo Group Variations: The target compound’s acetylamino-phenyl azo groups (electron-withdrawing) confer stability against photodegradation compared to hydroxyl-substituted azo dyes like Direct Violet 103 (CAS 82944-44-3) . Sulfonaphthyl azo groups (e.g., in ’s compound) enhance water solubility but may reduce affinity for hydrophobic fabrics .
Counterion Effects: Disodium salts (target compound, CAS 20324-87-2) exhibit higher aqueous solubility, while methyldiethanolamine salts () are compatible with organic solvents .
Functional Group Impact: The acetylamino group in the target compound may improve binding to cellulose fibers in textiles, whereas hydroxyl groups (e.g., Direct Violet 103) facilitate metal-ion coordination for mordant dyeing . The absence of azo groups in CAS 20324-87-2 limits its use as a dye but enhances chelation for industrial water treatment .
Biological Activity
Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate], commonly referred to as Direct Red 98, is a synthetic azo dye characterized by its vibrant color and complex molecular structure. With the CAS number 6661-33-2, this compound has garnered attention for its biological activity, particularly in the fields of dye chemistry and toxicology.
Chemical Structure and Properties
The molecular formula for Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] is , with a molecular weight of approximately 1075.94 g/mol. The compound features multiple functional groups, including sulfonic acid and azo linkages, which are significant for its reactivity and interactions in biological systems.
Antioxidant Properties
Research has indicated that azo dyes can exhibit antioxidant properties, which may be attributed to their ability to donate electrons and scavenge free radicals. A study demonstrated that certain azo compounds can inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in biological systems .
Cytotoxicity and Genotoxicity
The cytotoxic effects of Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] have been evaluated in various cell lines. In vitro studies have shown that exposure to this compound can lead to cell death through mechanisms such as apoptosis and necrosis. The compound's genotoxic potential has also been assessed using the Ames test, which indicated mutagenic activity under certain conditions .
Study on Hepatic Effects
A significant case study investigated the hepatic effects of Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] in rat models. The study found that chronic exposure resulted in elevated liver enzyme levels, indicating potential hepatotoxicity. Histopathological examinations revealed fatty degeneration and necrosis in liver tissues .
Skin Irritation Assessment
Another study focused on the skin irritation potential of this azo dye when applied topically in animal models. Results indicated moderate irritation, suggesting a need for caution when handling the compound in industrial applications .
Toxicological Profile
The toxicological profile of Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] includes various endpoints:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Skin Irritation | Moderate irritation |
| Genotoxicity | Positive in Ames test |
| Hepatotoxicity | Elevated liver enzymes |
Environmental Impact
The environmental implications of azo dyes like Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-naphthalene-2-sulfonate] are also critical. Studies indicate that these compounds can persist in aquatic environments and may undergo biotransformation leading to toxic byproducts . Regulatory assessments emphasize the need for careful monitoring of azo dye releases into waterways due to their potential ecological risks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this azo-sulfonated naphthalene derivative, and how do reaction conditions influence yield?
- Methodology : Focus on diazo-coupling reactions between aromatic amines (e.g., 4-acetamidoaniline) and hydroxyl-substituted naphthalene sulfonates. Key steps include pH control (8–10) for stable diazonium salt formation and temperature modulation (0–5°C) to suppress side reactions. Post-synthesis purification involves ion-exchange chromatography to isolate the disodium salt .
- Critical Parameters : Excess sulfonic acid groups in precursors improve water solubility, facilitating purification .
Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) be optimized to characterize this compound’s structure and confirm azo-bond formation?
- UV-Vis : Azo chromophores exhibit strong absorbance between 450–550 nm; pH-dependent shifts confirm protonation states of hydroxyl and sulfonate groups .
- NMR : Use D₂O as a solvent to resolve sulfonate proton signals. ¹H NMR peaks near δ 7.5–8.5 ppm correlate with aromatic protons, while δ 2.1 ppm corresponds to acetyl groups .
Q. What safety protocols are essential for handling this compound, given its structural complexity?
- Guidelines : Prioritize PPE (gloves, lab coats) due to potential skin/eye irritation. Avoid inhalation of fine powders; work in fume hoods. Waste disposal must comply with sulfonate-containing organic compound regulations .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or UV-Vis band shifts) be systematically resolved?
- Approach : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Computational modeling (DFT) predicts electronic transitions and vibrational modes, aiding peak assignment discrepancies .
- Case Study : Anomalous UV-Vis bands may arise from aggregation in aqueous solutions; dynamic light scattering (DLS) can assess colloidal behavior .
Q. What computational strategies (e.g., DFT, MD simulations) are effective for predicting this compound’s electronic properties and solubility behavior?
- DFT Applications : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, correlating with observed redox activity. Solvation models (COSMO-RS) predict aqueous solubility trends .
- MD Simulations : Simulate interactions with counterions (Na⁺) to understand sulfonate group solvation dynamics .
Q. How does this compound perform in membrane-based separation technologies, and what structural modifications enhance selectivity?
- Experimental Design : Incorporate into polyelectrolyte membranes (e.g., sulfonated polyethersulfone) and test ion rejection rates. The azo group’s π-π stacking improves membrane stability, while sulfonates enhance hydrophilicity .
- Advanced Tuning : Introduce bulky substituents (e.g., tert-butyl groups) to reduce pore size and increase selectivity for monovalent ions .
Q. What mechanistic insights explain its interactions with biomolecules (e.g., serum albumin), and how do these inform toxicity studies?
- Biophysical Analysis : Use fluorescence quenching assays to determine binding constants (Kb) with bovine serum albumin (BSA). Circular dichroism (CD) reveals conformational changes in proteins upon binding .
- Toxicological Implications : Correlate binding affinity with cellular uptake rates in vitro (e.g., HEK293 cells) to assess potential bioaccumulation risks .
Q. How does pH and ionic strength influence its stability in aqueous solutions, and what degradation pathways dominate under extreme conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
